molecular formula C21H33N3O10 B607171 DNP-PEG4-t-butyl ester CAS No. 1817735-31-1

DNP-PEG4-t-butyl ester

Cat. No.: B607171
CAS No.: 1817735-31-1
M. Wt: 487.51
InChI Key: RGSWKQPPFCMJEK-UHFFFAOYSA-N
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Description

DNP-PEG4-t-butyl ester: is a polyethylene glycol linker containing 2,4-dinitrophenyl and t-butyl ester moieties. The compound is known for its involvement in biological pathways and its participation in ion transport across membranes. The hydrophilic polyethylene glycol linker increases the water solubility of the compound in aqueous media .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-t-butyl ester involves the conjugation of 2,4-dinitrophenyl with a polyethylene glycol chain terminated with a t-butyl ester group. The t-butyl ester can be deprotected under acidic conditions to yield the free acid form, which can be further conjugated with amine-bearing molecules .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product’s purity and yield. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of 2,4-dinitrophenyl and t-butyl ester moieties, which provide specific functionalities for biological and chemical applications. The t-butyl ester group allows for controlled deprotection under acidic conditions, making it versatile for various conjugation reactions .

Properties

CAS No.

1817735-31-1

Molecular Formula

C21H33N3O10

Molecular Weight

487.51

IUPAC Name

tert-butyl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DNP-PEG4-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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